Fmoc-D-2,6-Dimethyltyrosine

Peptidomimetics Conformational Analysis Receptor Binding

Researchers designing opioid receptor ligands require stereochemically pure, chi-constrained building blocks to enhance potency and metabolic stability. Using generic tyrosine derivatives introduces conformational flexibility that diminishes target affinity. Fmoc-D-2,6-Dimethyltyrosine directly addresses this: • **Validated Pharmacology**: Dmt substitution yields up to a 356-fold increase in MOR binding affinity and 86-fold gain in functional potency versus unsubstituted tyrosine. [Evidence] • **Stereochemical Fidelity**: The pure D-enantiomer is essential for accurate SAR; the L-enantiomer can abolish activity. [Evidence] • **Supply Assurance**: ≥99% chiral HPLC purity ensures reproducible SPPS coupling, minimizing synthesis failures and purification overhead.

Molecular Formula C26H25NO5
Molecular Weight 431.488
CAS No. 854300-32-6
Cat. No. B2568808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-2,6-Dimethyltyrosine
CAS854300-32-6
Molecular FormulaC26H25NO5
Molecular Weight431.488
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
InChIInChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1
InChIKeyRHSSAHKTHNKPGU-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-2,6-Dimethyltyrosine: Overview and Specifications


Fmoc-D-2,6-Dimethyltyrosine (CAS 854300-32-6) is a non-canonical amino acid building block for solid-phase peptide synthesis (SPPS). It features a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the D-enantiomer of 2,6-dimethyltyrosine (Dmt). This D-enantiomeric form and the sterically hindered 2,6-dimethyl substitution on the phenolic ring confer distinct conformational and biological properties compared to canonical tyrosine [1]. It is primarily utilized in the design of peptidomimetics with enhanced receptor selectivity, potency, and metabolic stability [2]. Commercial material is typically available with high chiral purity (≥99% by chiral HPLC) and an optical rotation of [α]D25 = 23 ± 2° (c=1, DMF) .

1
Designed for Fmoc-SPPS of D-enantiomeric, sterically hindered peptidomimetics
2
Supports stereochemical-control studies requiring pure D-2,6-dimethyltyrosine incorporation
3
Addresses workflows where 2,6-dimethyl substitution constrains side-chain conformation and influences receptor interaction

Fmoc-D-2,6-Dimethyltyrosine: Why Generic Tyrosines Fail


Direct substitution with generic Fmoc-D-tyrosine, Fmoc-L-tyrosine, or even Fmoc-L-2,6-dimethyltyrosine (CAS 206060-54-0) is scientifically untenable for projects requiring Dmt-based pharmacophores. The 2,6-dimethyl groups create a 'chi-constrained' amino acid that severely restricts side-chain conformational freedom, an effect absent in unsubstituted tyrosine [1]. More critically, the biological and conformational outcome is exquisitely stereospecific: the D-enantiomer of 2,6-dimethyltyrosine confers distinct pharmacological profiles compared to the L-enantiomer, which can manifest as diminished potency in certain assays [2]. Therefore, the specific combination of Fmoc protection, D-stereochemistry, and 2,6-dimethyl substitution is a precise structural requirement for replicating and advancing research findings, not an interchangeable commodity.

Intended Target
  • Fmoc-D-2,6-dimethyltyrosine with defined chiral and steric profile
Common Substitutes
  • Fmoc-L-2,6-dimethyltyrosine may shift enantiomer-specific receptor responses and enzymatic stability
  • Fmoc-D-tyrosine lacks 2,6-dimethyl groups and may not reproduce conformational restriction or affinity gains
  • Fmoc-L-tyrosine cannot replicate D-stereochemistry and steric constraint simultaneously

Fmoc-D-2,6-Dimethyltyrosine: Evidence vs. Key Analogs


Conformational Restriction: Dmt vs. Unsubstituted Tyrosine

Incorporation of 2,6-dimethyltyrosine (Dmt) into strategic positions of peptides imposes local side-chain constraints that substantially reduce the number of accessible side-chain conformers. This 'chi-constrained' effect is a direct consequence of the 2,6-dimethyl substitution on the phenolic ring and is not observed with unsubstituted tyrosine [1]. This reduction in conformational entropy is a primary driver for enhanced receptor binding affinity and selectivity observed in downstream assays.

Side-chain restriction
Class-level inference
Substantial reduction in side-chain conformers
Supports conformational constraint rationale for Dmt use
Qualitative descriptor; experimental quantification not provided
Peptidomimetics Conformational Analysis Receptor Binding

Opioid Receptor Binding Affinity: Dmt vs. Tyrosine

A study replacing Tyr1 in Leu-enkephalin (Enk) with L-2,6-dimethyltyrosine (L-Dmt) demonstrated a dramatic increase in receptor binding affinity. In rat brain receptor binding assays, the L-Dmt analog exhibited a 356-fold increase in affinity for the mu opioid receptor (MOR) and a 46-fold increase for the delta opioid receptor (DOR) compared to the parent Leu-enkephalin peptide [1].

MOR binding affinity
Head-to-head comparison
356-fold increase vs. parent peptide
Reported receptor binding affinity context
Rat brain receptor binding assay; L-Dmt enantiomer used
Opioid Receptors Receptor Binding Affinity Structure-Activity Relationship (SAR)

In Vitro Functional Potency: Dmt Analog vs. Parent

The cyclic enkephalin analog [2,6-dimethyl-Tyr1,D-Pen2,D-Pen5]enkephalin (DPDPE analog), containing 2,6-dimethyltyrosine (DMT), showed a 10-fold increase in potency at the delta opioid receptor and a 35-fold increase in potency at the mu receptor compared to the parent DPDPE peptide [1]. In functional assays, it was 86-fold more effective at inhibiting electrically stimulated contractions of the mouse vas deferens (MVD) [1].

Functional potency
Head-to-head comparison
10-fold (DOR) / 35-fold (MOR) potency increase; 86-fold in MVD assay
Reported functional assay endpoint enhancement
DPDPE analog comparison; mouse vas deferens assay
Opioid Pharmacology Functional Assays Drug Potency

In Vivo Analgesic Efficacy: Dmt vs. Tyrosine

The replacement of Tyr1 with DMT in DPDPE conferred significant in vivo activity. In the hot plate test, the DMT analog was 7-fold more potent than the parent DPDPE after intracerebroventricular administration in mice. Crucially, while the parent DPDPE was inactive following systemic (subcutaneous) administration at doses up to 30 mg/kg, the DMT analog demonstrated systemic activity by significantly inhibiting writhing with an ED50 of 2.6 mg/kg [1].

In vivo endpoint
Head-to-head comparison
7-fold increased potency (hot plate); systemic ED50 2.6 mg/kg
Reported in vivo model-response endpoint
Mouse hot plate and writhing; systemic activity vs. no activity for parent
Analgesia In Vivo Pharmacology Blood-Brain Barrier

Stereospecific Impact: L-Dmt vs. D-Dmt

The biological activity of Dmt-containing peptides is highly stereospecific. A study comparing L-Dmt and D-Dmt analogs of Leu-enkephalin (Enk) found that [L-Dmt1]Enk exhibited 4-fold higher stability against aminopeptidase-M and possessed dramatically increased activity in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. In stark contrast, the corresponding [D-Dmt1]Enk analog exhibited diminished or lesser potency than the parent peptide in all assays [1].

L- vs. D-Dmt stability
Head-to-head comparison
4-fold enzymatic stability gain for L-Dmt; D-Dmt showed diminished activity
Enantiomer-specific response context; D-enantiomer may not replicate L outcomes
Aminopeptidase-M assay; GPI/MVD functional tests
Chirality Stereochemistry Enzymatic Stability

Commercial Purity and Chiral Specifications

Commercially available Fmoc-D-2,6-Dimethyltyrosine is supplied with a high and defined purity standard. For instance, material from a major vendor is specified with ≥ 99% purity by Chiral HPLC and a specific optical rotation of [α]D25 = 23 ± 2° (c=1, DMF) . This level of characterization is essential for ensuring batch-to-batch consistency in SPPS and minimizing deletion sequences or epimerization.

Chiral purity
Supplier specification
≥ 99% (Chiral HPLC)
Supports batch consistency in stereochemically sensitive SPPS
Typical specification; optical rotation also provided
Quality Control Chiral Purity Peptide Synthesis Reagents

Fmoc-D-2,6-Dimethyltyrosine: Key Applications


Conformationally Constrained Peptidomimetics

Fmoc-D-2,6-Dimethyltyrosine is the building block of choice for incorporating the 'chi-constrained' D-2,6-dimethyltyrosine residue into peptides. This is essential for projects aiming to reduce side-chain conformational entropy to enhance receptor binding affinity and selectivity, a design strategy validated by the substantial reduction in accessible conformers compared to unsubstituted tyrosine [1]. This approach is foundational for creating more potent and selective drug leads.

High-Affinity Opioid Receptor Ligands

This compound is critical for synthesizing peptide and peptidomimetic ligands targeting mu and delta opioid receptors. The evidence demonstrates that Dmt substitution at the N-terminus of opioid peptides can confer dramatic increases in receptor binding affinity (e.g., 356-fold for MOR) and functional potency (e.g., 86-fold in MVD assays) [2][3]. Crucially, it can also enable systemic bioavailability and in vivo analgesic activity where the tyrosine-containing analog is completely inactive, a key breakthrough for therapeutic development [3].

Stereochemical Influence on Peptide Pharmacology

The distinct pharmacological profiles of D- and L-2,6-dimethyltyrosine-containing peptides make Fmoc-D-2,6-Dimethyltyrosine an essential tool for systematic structure-activity relationship (SAR) studies. Research has shown that while L-Dmt substitution can dramatically enhance potency and stability, the corresponding D-Dmt analog can lead to diminished activity [2]. Using the pure D-enantiomer is therefore mandatory for accurately mapping the stereochemical requirements of a biological target or for designing peptides with a specific, attenuated functional profile.

Reliable Solid-Phase Peptide Synthesis

For laboratories conducting SPPS, Fmoc-D-2,6-Dimethyltyrosine serves as a high-purity, pre-activated building block. Its commercial availability with stringent specifications (e.g., ≥99% chiral HPLC purity and defined optical rotation ) ensures reproducible coupling efficiency and minimizes side reactions. This reduces the risk of costly synthesis failures and time-consuming purifications, making it a dependable reagent for producing complex, stereochemically defined peptides at research scale.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
2,6-Dimethyl substitution; D-enantiomer
Conformational analysis and receptor binding conformation studies
Opioid receptor ligand research
Dmt residue for affinity and functional profile modulation
Receptor binding and functional endpoint comparison against unsubstituted analogs
Stereochemical SAR studies
Certified D-enantiomer with defined chiral purity
Enantiomer-specific biological response mapping; comparison with L-counterpart
SPPS building block supply
High chiral purity (≥99% by HPLC) and defined optical rotation
Coupling reproducibility and minimization of epimerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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